molecular formula C8H6F3NO5S B6144033 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate CAS No. 141516-55-4

2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate

Cat. No. B6144033
CAS RN: 141516-55-4
M. Wt: 285.20 g/mol
InChI Key: NWMYQQUAXHWACZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C8H6F3NO5S . It has a molecular weight of 285.2 and is typically found in powder form . The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-nitrobenzenesulfonate .


Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate consists of a benzene ring substituted with a nitro group and a sulfonate group. The sulfonate group is further substituted with a 2,2,2-trifluoroethyl group . The InChI code for this compound is 1S/C8H6F3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 .


Physical And Chemical Properties Analysis

2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate is a powder at room temperature . It has a melting point of 80-81°C .

Safety and Hazards

This compound is considered hazardous and comes with several safety warnings. It has been associated with risks such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,2,2-trifluoroethyl 4-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMYQQUAXHWACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate

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